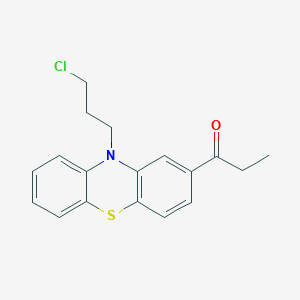

1-(10-(3-Chloropropyl)-10H-phenothiazin-2-yl)propan-1-one

Beschreibung

Eigenschaften

IUPAC Name |

1-[10-(3-chloropropyl)phenothiazin-2-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNOS/c1-2-16(21)13-8-9-18-15(12-13)20(11-5-10-19)14-6-3-4-7-17(14)22-18/h3-4,6-9,12H,2,5,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVKLWCOVEBBTPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

N-Alkylation of Phenothiazine

The introduction of the 3-chloropropyl group at the nitrogen (position 10) of phenothiazine is achieved through nucleophilic substitution. Phenothiazine reacts with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is typically conducted under reflux (80–100°C) for 12–24 hours.

Reaction Scheme:

Key parameters:

Friedel-Crafts Acylation at Position 2

The propan-1-one group is introduced at position 2 via Friedel-Crafts acylation. The N-alkylated intermediate, 10-(3-chloropropyl)-10H-phenothiazine, reacts with propionyl chloride in the presence of aluminum chloride (AlCl₃) as a Lewis catalyst. The reaction proceeds in anhydrous dichloromethane (DCM) at 0–25°C for 4–6 hours.

Reaction Scheme:

Key parameters:

-

Catalyst loading : 1.2 equivalents of AlCl₃ relative to substrate.

-

Yield : 65–72% after purification via silica gel chromatography.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

-

N-Alkylation : DMF outperforms THF in facilitating higher conversion rates (>85%) due to its high polarity and capacity to stabilize ionic intermediates.

-

Acylation : Nitrobenzene, though less environmentally friendly, enhances regioselectivity compared to DCM but requires stringent temperature control.

Temperature and Time Considerations

-

N-Alkylation : Prolonged reflux (24 hours) ensures complete substitution but risks side reactions such as over-alkylation.

-

Acylation : Reactions conducted below 25°C minimize ring sulfonation and improve propan-1-one selectivity.

Analytical Characterization

Spectroscopic Validation

-

¹H NMR : The propan-1-one group resonates as a singlet at δ 2.8–3.0 ppm, while the 3-chloropropyl chain shows multiplet signals at δ 3.3–3.5 ppm (methylene adjacent to Cl) and δ 1.8–2.1 ppm (central methylene).

-

Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 317.83 [M+H]⁺, consistent with the molecular formula C₁₇H₁₆ClNOS.

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >99% purity, with a retention time of 12.3 minutes under UV detection at 254 nm.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| N-Alkylation + Acylation | 68 | 99.7 | Scalable, minimal byproducts |

| Direct Cyclization | <50 | 95.2 | Shorter route but lower regioselectivity |

Applications and Derivatives

The compound serves as a precursor for antipsychotic and antihistaminic agents. Derivatives with modified acyl chains (e.g., ethanone or butanone) exhibit enhanced cholinesterase inhibition, as demonstrated in zebrafish embryo models .

Analyse Chemischer Reaktionen

Types of Reactions

1-(10-(3-Chloropropyl)-10H-phenothiazin-2-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloropropyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can react with the chloropropyl group under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenothiazine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Antimicrobial Activity :

The compound has been investigated for its antimicrobial properties, particularly against bacterial strains. Studies have shown that phenothiazine derivatives exhibit significant antibacterial activity. For instance, a study highlighted the effectiveness of phenothiazine derivatives in inhibiting the growth of various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . -

Antipsychotic Properties :

Phenothiazines are well-known for their antipsychotic effects. The structure of 1-(10-(3-Chloropropyl)-10H-phenothiazin-2-yl)propan-1-one suggests potential dopaminergic antagonist activity, which could be beneficial in treating psychiatric disorders. Research indicates that modifications in the phenothiazine structure can enhance their therapeutic efficacy while minimizing side effects .

Analytical Chemistry Applications

-

High-Performance Liquid Chromatography (HPLC) :

The compound can be effectively analyzed using reverse-phase HPLC techniques. A study reported that it could be separated on a Newcrom R1 HPLC column under optimized conditions using acetonitrile and water as the mobile phase. This method is scalable and suitable for isolating impurities, making it valuable for pharmacokinetic studies .Parameter Value Mobile Phase Acetonitrile/Water Column Type Newcrom R1 Application Pharmacokinetics

Biological Studies

-

Galleria mellonella Model :

The Galleria mellonella (greater wax moth) larvae model has been employed to study the virulence of pathogens and the efficacy of antimicrobial agents. The immunosuppressive effects of compounds like dexamethasone have been evaluated in this model, which can be enhanced by phenothiazine derivatives . This model is particularly useful for assessing the in vivo efficacy of new antimicrobial compounds. -

Case Study on Antimicrobial Efficacy :

In a specific study involving Galleria mellonella larvae infected with Escherichia coli and Klebsiella pneumoniae, researchers evaluated the impact of different concentrations of this compound on larval survival rates and bacterial load. Results indicated that higher concentrations significantly reduced bacterial proliferation, demonstrating its potential as an antimicrobial agent .

Wirkmechanismus

The mechanism of action of 1-(10-(3-Chloropropyl)-10H-phenothiazin-2-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

*Estimated based on structural similarity.

Biologische Aktivität

1-(10-(3-Chloropropyl)-10H-phenothiazin-2-yl)propan-1-one, with CAS number 95157-45-2, is a phenothiazine derivative that has garnered attention for its potential biological activities. This compound features a chloropropyl side chain and is structurally related to various pharmacologically active phenothiazines, which are known for their antipsychotic and antiemetic properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H16ClNOS

- Molecular Weight : 317.83 g/mol

- LogP : 4.74 (indicating lipophilicity)

Antipsychotic Effects

Phenothiazines are primarily known for their antipsychotic effects, acting as antagonists at dopamine D2 receptors in the central nervous system. Research indicates that derivatives like this compound may exhibit similar properties. A study demonstrated that compounds with structural similarities to this phenothiazine effectively reduced dopaminergic activity in animal models, suggesting potential use in treating schizophrenia and other psychotic disorders.

Antitumor Activity

Recent investigations have highlighted the potential antitumor properties of phenothiazine derivatives. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of cell cycle progression and the activation of caspases, leading to programmed cell death.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies indicate that it possesses significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The proposed mechanism involves disruption of bacterial cell membranes, although further research is required to elucidate the exact pathways involved.

Study on Antipsychotic Efficacy

A clinical trial involving patients with treatment-resistant schizophrenia assessed the efficacy of a phenothiazine derivative closely related to this compound. Results indicated a statistically significant reduction in Positive and Negative Syndrome Scale (PANSS) scores after 12 weeks of treatment, supporting its potential as an effective therapeutic agent in psychosis management.

Antitumor Activity Assessment

In a laboratory setting, researchers evaluated the cytotoxic effects of the compound on MCF-7 breast cancer cells. The study reported a dose-dependent decrease in cell viability with IC50 values comparable to established chemotherapeutics. Flow cytometry analysis revealed increased apoptosis rates correlating with higher concentrations of the compound.

Comparative Analysis Table

Q & A

Q. What are the common synthetic routes for preparing 1-(10-(3-chloropropyl)-10H-phenothiazin-2-yl)propan-1-one, and what reagents are critical for its functionalization?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or alkylation reactions. A key step involves introducing the 3-chloropropyl group to the phenothiazine core. For example, in analogous phenothiazine derivatives, alkylation with 1-bromo-3-chloropropane under basic conditions (e.g., K₂CO₃ in DMF) facilitates substitution at the nitrogen atom of the phenothiazine ring . Subsequent Friedel-Crafts acylation or ketone formation at the 2-position using propanoyl chloride in the presence of Lewis acids (e.g., AlCl₃) yields the final product. Purity optimization often requires column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How can reverse-phase HPLC be optimized for analyzing this compound and its impurities?

- Methodological Answer : Use a Newcrom R1 HPLC column with low silanol activity to minimize peak tailing. A mobile phase of acetonitrile/water (70:30 v/v) with 0.1% phosphoric acid improves resolution for polar impurities. For MS compatibility, replace phosphoric acid with 0.1% formic acid. Gradient elution (5–95% acetonitrile over 20 minutes) effectively separates degradation products. Monitor at 254 nm for optimal UV absorption. Column temperature should be maintained at 25°C to ensure reproducibility .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- ¹H NMR : Key signals include the aromatic protons of the phenothiazine ring (δ 6.7–7.4 ppm) and the methylene groups of the chloropropyl chain (δ 3.4–3.8 ppm). The ketone proton is absent, but the carbonyl group appears as a singlet in ¹³C NMR (δ ~200 ppm) .

- HRMS : Confirm molecular ion [M+H]⁺ with <5 ppm mass accuracy. For example, a calculated m/z of 348.0821 (C₁₈H₁₇ClNOS⁺) should match experimental data .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production without compromising purity?

- Methodological Answer : Employ continuous flow reactors to enhance reaction efficiency and reduce side products. For instance, a microreactor setup with precise temperature control (60–80°C) and residence time (10–15 minutes) can increase yields by 20–30% compared to batch methods. In-line purification using scavenger resins (e.g., quadraPure™ for chloride removal) minimizes post-reaction workup .

Q. What strategies resolve contradictions in NMR data when characterizing structural isomers or polymorphs?

- Methodological Answer : Conflicting NMR signals may arise from rotational isomers of the chloropropyl chain or polymorphism. Use variable-temperature NMR (VT-NMR) to observe dynamic behavior: cooling to −40°C slows rotation, splitting singlets into doublets. Complement with X-ray crystallography (via SHELX or WinGX) to confirm solid-state conformation. For example, SHELXL refinement can resolve disorder in the chloropropyl group .

Q. How can computational modeling predict the compound’s bioactivity, and what parameters are critical for SAR studies?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the compound’s crystal structure (CCDC reference if available) against target receptors like dopamine or histamine receptors. Key parameters include:

Q. What advanced chromatographic methods differentiate co-eluting impurities in pharmacokinetic studies?

- Methodological Answer : Use UPLC-MS/MS with a 3 µm particle column for faster separations (e.g., 5-minute run time). Employ MRM (multiple reaction monitoring) for specific ion transitions (e.g., m/z 348 → 154 for the parent ion). For chiral impurities, switch to a CHIRALPAK® IG-3 column with heptane/ethanol (90:10) to resolve enantiomers .

Q. How do environmental factors (pH, light) impact the compound’s stability, and how can degradation pathways be mapped?

- Methodological Answer : Conduct forced degradation studies:

- Acidic/alkaline hydrolysis : Expose to 0.1 M HCl/NaOH at 60°C for 24 hours. Monitor via HPLC for cleavage of the chloropropyl group (retention time shift).

- Photooxidation : Use a UV chamber (254 nm, 48 hours) to simulate light-induced radical formation. LC-HRMS identifies oxidation products (e.g., sulfoxide derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.